molecular formula C20H24N2O2 B5746673 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea

Cat. No. B5746673
M. Wt: 324.4 g/mol
InChI Key: COICAVVRBNKTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea, commonly known as A771726, is a drug that belongs to the class of Janus kinase (JAK) inhibitors. It is a small molecule that has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of A771726 involves the inhibition of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2, which are involved in the signaling pathways of various cytokines. When cytokines bind to their receptors on the surface of immune cells, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2 are activated, leading to the phosphorylation of signal transducer and activator of transcription (STAT) proteins. The phosphorylated STAT proteins then translocate to the nucleus and activate the transcription of genes that are involved in immune responses. By inhibiting N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2, A771726 can block this signaling pathway, leading to the suppression of immune responses.
Biochemical and Physiological Effects:
A771726 has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical models of autoimmune diseases. In vitro studies have shown that A771726 can inhibit the production of pro-inflammatory cytokines, such as IL-6, IL-12, and IFN-γ, by immune cells. In vivo studies have shown that A771726 can reduce the severity of inflammation and tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Furthermore, A771726 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

A771726 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high potency and selectivity for N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2, which makes it a useful tool for studying the signaling pathways of cytokines. However, there are also some limitations to using A771726 in lab experiments. It is a relatively new drug, and its long-term safety and efficacy in humans are not yet fully understood. Furthermore, its high potency and selectivity for N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2 may limit its use in studying the signaling pathways of other cytokines.

Future Directions

There are several future directions for the research and development of A771726. One potential direction is to investigate its therapeutic potential in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its use in combination with other drugs, such as tumor necrosis factor (TNF) inhibitors, to achieve better therapeutic outcomes. Furthermore, the development of more selective N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea inhibitors that target specific N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea isoforms may lead to the discovery of new therapeutic targets for autoimmune diseases.

Synthesis Methods

The synthesis of A771726 involves several steps, including the reaction of 4-methoxyphenyl isocyanate with 3-isopropenylphenylacetic acid, followed by the reaction of the resulting intermediate with 1,1-dimethylethylamine and HCl. The final product is obtained by reacting the intermediate with N-methyl-N-(4-pyridinyl)urea. The overall yield of the synthesis is approximately 30%, and the purity of the final product is greater than 99%.

Scientific Research Applications

A771726 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In vitro studies have shown that A771726 inhibits the activity of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2, which are key enzymes involved in the signaling pathways of various cytokines, including interleukin-6 (IL-6), IL-12, and interferon-gamma (IFN-γ). By inhibiting N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2, A771726 can block the downstream signaling of these cytokines, leading to the suppression of immune responses.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(2)15-7-6-8-16(13-15)20(3,4)22-19(23)21-17-9-11-18(24-5)12-10-17/h6-13H,1H2,2-5H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COICAVVRBNKTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.